1-(Oxan-4-yl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-(oxan-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHEGWAVVSXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-48-5 | |
| Record name | 1-(oxan-4-yl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(Oxan-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong chaotrope, which means it can disrupt the hydrogen bonding network in water and destabilize the structure of proteins. It interacts with enzymes such as ribonuclease and lysozyme, leading to their denaturation and loss of function. Additionally, this compound can increase the solubility of hydrophobic molecules, making it useful in protein folding studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of the Hsp104 chaperone protein, which plays a crucial role in prion fiber fragmentation and propagation. This inhibition can lead to the reversion of prion-positive yeast cells to a prion-negative phenotype. Moreover, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the active sites of enzymes such as ribonuclease and lysozyme, causing their denaturation and loss of function. Additionally, this compound can disrupt the hydrogen bonding network in water, leading to the destabilization of protein structures and changes in their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein activity. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage. Studies have shown that there is a threshold effect, where the benefits of the compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. For instance, it can inhibit the activity of guanidinoacetate N-methyltransferase, leading to changes in the levels of guanidino compounds in the body. Additionally, this compound can influence the biosynthesis of natural guanidine compounds, affecting their biological activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.
Biological Activity
1-(Oxan-4-yl)guanidine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a guanidine moiety, which is known for its biological relevance. The oxane ring contributes to the compound's structural stability and influences its interactions with biological targets.
The biological effects of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The guanidine group can form hydrogen bonds with various biological molecules, potentially affecting their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, such as tyrosinase, which plays a role in melanin biosynthesis.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the oxane and guanidine groups enhances the compound's ability to scavenge free radicals. A study employing the ABTS radical scavenging assay demonstrated that this compound has comparable scavenging abilities to established antioxidants like ascorbic acid.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin production. In vitro assays have shown promising results:
| Compound | IC50 (µM) | Description |
|---|---|---|
| This compound | TBD | Potential inhibitor of TYR |
| Similar Compound 10 | 9.0 | Effective antioxidant and TYR inhibitor |
The best-performing derivatives exhibited no cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further development.
In Vitro Evaluation
A study assessed the effects of various derivatives on TYR activity. Modifications to the guanidine group were found to enhance inhibitory potency against TYR, suggesting a structure-activity relationship that could guide future drug design efforts.
Therapeutic Applications
Given its potential as an anti-inflammatory and analgesic agent, further studies are warranted to explore its efficacy in treating conditions where oxidative stress and inflammation play critical roles. For instance, compounds similar to this compound have shown promise in inhibiting β-secretase, which is implicated in neurodegenerative disorders such as Alzheimer's disease.
Scientific Research Applications
Virology Applications
Inhibition of Viral Replication
1-(Oxan-4-yl)guanidine hydrochloride, akin to guanidine hydrochloride, has been studied for its ability to inhibit the replication of viruses. Research indicates that guanidine hydrochloride can effectively inhibit the growth of mammalian orthoreovirus by disrupting viral RNA synthesis while sparing other viral processes such as mRNA translation. This allows researchers to isolate and study specific stages of viral replication without interference from protein synthesis, making it a valuable tool in virology research .
Enhancement of Detection Techniques
Recent studies have shown that guanidine hydrochloride can enhance loop-mediated isothermal amplification (LAMP) assays for detecting pathogens like Streptococcus equi. By optimizing the concentration of guanidine hydrochloride in these assays, researchers achieved faster detection times and improved sensitivity. This application underscores the compound's potential in developing rapid diagnostic tools for infectious diseases .
Molecular Biology Applications
RNA Isolation and Protein Denaturation
Guanidine hydrochloride is widely used in molecular biology for the isolation of RNA. It acts as a chaotropic agent, dissociating nucleoprotein complexes into their nucleic acid and protein components. This property is crucial for obtaining high-quality RNA for downstream applications such as reverse transcription and quantitative PCR (qPCR) .
Protein Folding Studies
The compound is also utilized in studies examining protein conformational stability. As a strong denaturant, it helps researchers understand the folding mechanisms of proteins by providing insights into their structural changes under various conditions. These studies are essential for elucidating protein function and interactions .
Biochemical Applications
Purification of Recombinant Proteins
In biochemistry, this compound is employed as an auxiliary reagent for the purification of recombinant proteins. Its ability to unfold proteins facilitates their separation from contaminants during purification processes, which is vital for producing biopharmaceuticals .
Cosmetic Formulations
Patents have indicated that guanidine derivatives, including this compound, are being explored in cosmetic formulations. Their properties may contribute to the stabilization and effectiveness of active ingredients in skincare products .
Table 1: Comparison of Guanidine Hydrochloride Applications
Case Study 1: Inhibition of Mammalian Orthoreovirus
A study demonstrated that 15 mM concentrations of guanidine hydrochloride could reversibly inhibit mammalian orthoreovirus growth in murine cells. The research highlighted its role in selectively inhibiting viral dsRNA synthesis while allowing other processes to proceed unhindered, providing a framework for further studies on viral replication dynamics .
Case Study 2: Optimization in LAMP Assays
In a project aimed at improving LAMP assays for detecting Streptococcus equi, varying concentrations of guanidine hydrochloride were tested. The optimal concentration was found to significantly enhance assay kinetics without adverse effects on performance, showcasing its utility in pathogen detection methodologies .
Comparison with Similar Compounds
Comparison with Similar Guanidinium Derivatives
Structural and Physicochemical Properties
Guanidinium derivatives vary significantly in their substituents, leading to differences in melting points, solubility, and reactivity. Below is a comparative analysis of selected analogs:
*Hypothetical data inferred from analogs.
†Calculated based on molecular formula (C₆H₁₁N₃O·HCl).
Key Observations :
- Substituent Effects: Bulky or electron-withdrawing groups (e.g., pentafluorosulfanyl in compound 30) increase molecular weight and may elevate melting points .
- Solubility : The oxan-4-yl group’s oxygen atom could enhance water solubility compared to halogenated aryl analogs (e.g., compound 36), which are more lipophilic .
- Stability : Decomposition temperatures vary; for example, compound 49 decomposes above 110°C, while diaryl derivatives (30, 36) remain stable up to their melting points .
Protein Denaturation Efficacy
Guanidine hydrochloride and its derivatives are potent protein denaturants. The parent compound (guanidine HCl) unfolds proteins by disrupting hydrogen bonds and hydrophobic interactions, with denaturation efficacy dependent on substituent polarity .
- Methylguanidine HCl : Shows weaker effects on edestin and excelsin but matches guanidine HCl’s efficacy in globin denaturation .
- Diaryl Derivatives (e.g., 30, 36) : Enhanced aromaticity may improve binding to hydrophobic protein regions, but polar substituents (e.g., oxan-4-yl) could alter denaturation kinetics .
Preparation Methods
General Preparation of Guanidine Hydrochloride
The core structure of guanidine hydrochloride is synthesized primarily through the reaction of dicyandiamide or cyanamide with ammonium chloride under controlled conditions. This process forms guanidine hydrochloride, which can then be modified or reacted further to introduce substituents such as the oxan-4-yl group.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Melting Reaction | Dicyandiamide and ammonium chloride are melted together | 170–230 °C, weight ratio 1:1.27 | Produces crude guanidine hydrochloride |
| 2. Dissolution | Crude product dissolved in water | Room temperature, ratio 1:1 or 1.5:1 (water to crude) | Base may be added to improve purity |
| 3. Filtration | Removal of impurities and unreacted materials | Ambient conditions | Ensures removal of insolubles |
| 4. Dehydration | Removal of water from filtrate | Elevated temperature | Concentrates the product |
| 5. Crystallization | Cooling to induce crystallization | Controlled cooling | Yields high-purity guanidine hydrochloride |
This process is repeated as needed to increase purity, achieving >99.9% purity guanidine hydrochloride.
Specific Considerations for 1-(Oxan-4-yl)guanidine Hydrochloride
Physical and Chemical Properties (Guanidine Hydrochloride Reference)
| Property | Value |
|---|---|
| Molecular Formula | CH5N3·HCl |
| Molecular Weight | 95.53 g/mol |
| Melting Point | 180–185 °C |
| Solubility in Water | 2280 g/L at 20 °C |
| pH (4% aqueous solution) | 4.5–6.0 |
| Appearance | White to slightly yellow crystals |
| Stability | Stable, hygroscopic |
These properties provide a baseline for the hydrochloride salt of guanidine derivatives, including this compound.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Purity Achieved | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Melting of dicyandiamide + ammonium chloride | Dicyandiamide, ammonium chloride | 170–230 °C melting | >99.9% (after purification) | Simple, scalable | Requires high temperature |
| Aqueous reaction of cyanamide + ammonium chloride | Cyanamide, ammonium chloride | 120–170 °C in aqueous medium | High purity | Mild conditions | Longer reaction times |
| Guanidinylation of oxan-4-yl amine | Oxan-4-yl amine, guanidinylating agent | Heating, acidic conditions | Dependent on purification | Specific for substituted guanidines | Requires precursor synthesis |
Notes on Industrial and Laboratory Scale Preparation
- The melting reaction method is favored industrially for guanidine hydrochloride due to simplicity and high throughput.
- For substituted guanidines like this compound, the key challenge is the availability and synthesis of the oxan-4-yl amine precursor.
- Purification steps such as recrystallization and filtration are critical to remove residual starting materials and byproducts.
- The addition of bases during dissolution can improve the removal of impurities and increase product stability.
Summary Table of Preparation Process for Guanidine Hydrochloride (Applicable to Substituted Derivatives)
| Step | Description | Parameters | Expected Outcome |
|---|---|---|---|
| 1 | Mixing dicyandiamide and ammonium chloride | Weight ratio 1:1.27; 170–230 °C melting | Crude guanidine hydrochloride |
| 2 | Dissolving crude product in water | 1:1 or 1.5:1 water to crude; room temp; base addition optional | Solution for purification |
| 3 | Filtration | Ambient temperature | Removal of insolubles |
| 4 | Dehydration | Elevated temperature | Concentrated solution |
| 5 | Crystallization | Controlled cooling | High-purity guanidine hydrochloride crystals |
| 6 | Repetition of steps 2–5 | As needed | Purity >99.9% |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-(Oxan-4-yl)guanidine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use local/total ventilation to minimize airborne exposure. Avoid dust generation and ensure closed containers when not in use .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. For respiratory protection, use NIOSH-approved masks if ventilation is insufficient .
- Storage : Store in labeled containers away from strong oxidizers, organic peroxides, and ignition sources. Follow GHS-compliant segregation guidelines .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity. Compare retention times against a certified reference standard .
- Spectroscopy : Confirm structural integrity via -NMR (DMSO-d6, δ 3.2–3.5 ppm for oxane protons) and FT-IR (N-H stretch at ~3300 cm, guanidine C=N at 1650 cm) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What solvent systems are optimal for dissolving this compound in aqueous and non-polar environments?
- Methodological Answer :
- Aqueous Solubility : Dissolves readily in water (up to 1 M at 25°C). For buffered solutions, use phosphate buffer (pH 7.4) with sonication to prevent aggregation .
- Organic Solvents : Limited solubility in ethanol (≤50 mM) and DMSO (≤100 mM). Pre-warm solvents to 40°C and centrifuge to remove undissolved particulates .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Test temperature (40–80°C), molar ratios (1:1–1:3 oxane/guanidine), and catalyst loading (0.5–2 mol%) .
- Design : Use a 2 factorial design to identify significant factors. For example, a 2 design with 8 runs to model yield (%) as the response variable .
- Analysis : Apply ANOVA to determine interactions (e.g., temperature × catalyst synergy). Optimize via response surface methodology (RSM) .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for SN2 mechanisms involving the guanidine moiety .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the oxane ring .
- Validation : Cross-reference computed barriers with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine -NMR (guanidine carbons at δ 157–160 ppm) with high-resolution mass spectrometry (HRMS; [M+H] calc. 163.0851) to confirm molecular formula .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxane ring-opened derivatives) and adjust purification protocols (e.g., silica gel chromatography with 5% MeOH in DCM) .
- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water 1:1) and compare unit cell parameters with Cambridge Structural Database entries .
Q. What methodologies enable the integration of this compound into polymer matrices for controlled-release applications?
- Methodological Answer :
- Encapsulation : Use emulsion-solvent evaporation (PLGA polymer, dichloromethane/water) at 10,000 rpm homogenization. Monitor drug loading via UV absorbance at 275 nm .
- Release Kinetics : Conduct in vitro assays in PBS (pH 7.4, 37°C) with sampling at 0, 2, 6, 24, 48 h. Fit data to Higuchi or Korsmeyer-Peppas models to determine release mechanisms .
Methodological Notes
- Data Reproducibility : Document all experimental parameters (e.g., stirring speed, drying time) in supplemental materials per OECD GLP standards .
- Contradictory Evidence : Discrepancies in storage guidelines (e.g., inert dust thresholds vs. general lab practices ) necessitate cross-referencing with institutional safety protocols.
- Ethical Compliance : Avoid referencing non-peer-reviewed sources (e.g., commercial catalogs ). Prioritize PubChem and journals adhering to Beilstein standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
